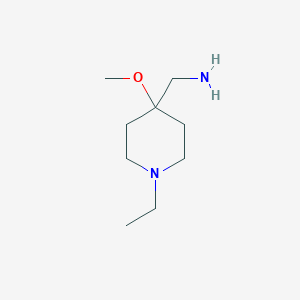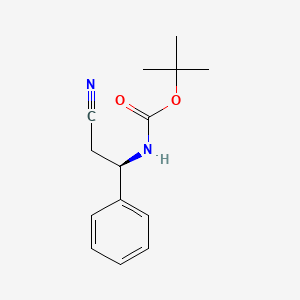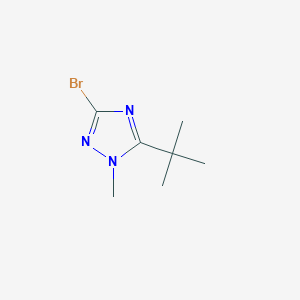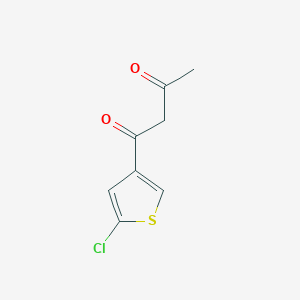
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is a halogenated aromatic hydroxyl ketone It is known for its unique chemical structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method includes the reaction of 3-bromo-5-chloro-2-hydroxyacetophenone with appropriate aldehydes to form corresponding chalcones and structurally related dienones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
Major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chloro-2-hydroxyacetophenone: A closely related compound with similar functional groups.
2-Bromo-4’-hydroxyacetophenone: Another halogenated aromatic hydroxyl ketone with different substitution patterns.
Uniqueness
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
1-(3-bromo-5-chloro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3 |
Clave InChI |
YEPGWVTVGNPKBG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)


![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)



![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)



![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)


